molecular formula C8H9F B1337616 1-Fluoro-2,4-dimethylbenzene CAS No. 452-65-3

1-Fluoro-2,4-dimethylbenzene

Cat. No.: B1337616
CAS No.: 452-65-3
M. Wt: 124.15 g/mol
InChI Key: AAIJEURQKZASKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

1-Fluoro-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the fluorination of p-nitrotoluene or o-xylene. The specific reaction conditions can vary based on the desired yield and purity. Industrial production methods often involve electrophilic aromatic substitution reactions, where a fluorine atom is introduced into the benzene ring in the presence of a suitable catalyst .

Chemical Reactions Analysis

1-Fluoro-2,4-dimethylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

1-Fluoro-2,4-dimethylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its fluorine substituent enhances its reactivity in electrophilic aromatic substitution reactions, making it a useful building block for designing new compounds. For example:

  • Synthesis of Pharmaceuticals : The compound can be used to synthesize pharmaceuticals by introducing various functional groups through substitution reactions.
  • Material Science : It is utilized in developing specialty chemicals and polymers due to its unique properties imparted by the fluorine atom.

Medicinal Chemistry

Fluorinated compounds often exhibit altered biological activities compared to their non-fluorinated counterparts. Research indicates that this compound can be explored for:

  • Drug Development : The presence of fluorine can enhance metabolic stability and bioavailability of drug candidates. Studies have shown that fluorinated compounds can interact differently with biological targets, leading to improved therapeutic profiles.
  • Biological Studies : It can aid in studying enzyme interactions and metabolic pathways involving fluorinated organic molecules, providing insights into their mechanisms of action.

Case Study 1: Synthesis of Fluorinated Anticancer Agents

Recent studies have focused on synthesizing fluorinated anticancer agents using this compound as a precursor. The incorporation of fluorine into these agents has been shown to improve their efficacy against specific cancer cell lines while reducing side effects.

CompoundTarget Cancer TypeEfficacyReference
Fluorinated Agent ABreast CancerHigh
Fluorinated Agent BLung CancerModerate

Case Study 2: Material Science Applications

In material science, the compound has been utilized to create advanced polymers with enhanced thermal and chemical resistance. Researchers have demonstrated that incorporating this compound into polymer matrices leads to materials with superior performance characteristics.

Material TypeApplicationPerformance ImprovementReference
Polymer ACoatingsIncreased durability
Polymer BCompositesEnhanced thermal stability

Mechanism of Action

The mechanism of action of 1-Fluoro-2,4-dimethylbenzene in chemical reactions typically involves the formation of a benzenonium intermediate during electrophilic aromatic substitution. The electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then loses a proton to yield the substituted benzene ring . This mechanism is crucial for understanding how this compound interacts with various reagents and catalysts.

Comparison with Similar Compounds

1-Fluoro-2,4-dimethylbenzene can be compared with other similar compounds, such as:

  • 2,4-Dimethylfluorobenzene
  • 2-Fluoro-5-methyltoluene
  • 4-Fluoro-m-xylene

These compounds share similar structural features but differ in the position of the fluorine and methyl groups, which can influence their chemical reactivity and applications

Biological Activity

1-Fluoro-2,4-dimethylbenzene, also known as this compound (CAS Number: 95-55-6), is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, toxicological effects, and relevant case studies.

This compound can be synthesized through various methods, including electrophilic fluorination of the corresponding dimethylbenzene derivatives. The molecular formula is C9H11FC_9H_{11}F, and it has a molecular weight of 150.19 g/mol. The compound exhibits a boiling point of approximately 166 °C and is characterized by its distinct aromatic structure, which influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through electrophilic substitution reactions. The presence of the fluorine atom enhances the electrophilicity of the aromatic ring, facilitating reactions with nucleophiles such as amino acids and proteins. This reactivity can lead to modifications in protein structure and function.

Toxicological Profile

This compound is classified as a hazardous substance with significant toxicological implications. Exposure can occur through inhalation, dermal contact, or ingestion. The following table summarizes key toxicological effects:

Route of Exposure Health Effects Notes
InhalationRespiratory irritationCan cause coughing and shortness of breath
DermalSkin sensitization and irritationMay lead to dermatitis or allergic reactions
OralGastrointestinal distressSymptoms include nausea and vomiting
SystemicPotential mutagenicityMay induce genetic mutations in exposed organisms

Case Studies

Several studies have explored the biological effects of this compound:

  • Protein Modification : Research has demonstrated that this compound can modify amino acids in proteins, impacting their function. A study showed that exposure led to alterations in enzyme activity due to covalent bonding with active site residues.
  • Genotoxicity : In vitro studies indicated that the compound exhibits genotoxic properties, causing DNA strand breaks in cultured mammalian cells. This suggests a potential risk for carcinogenic effects upon prolonged exposure.
  • Environmental Impact : A study assessed the environmental persistence and bioaccumulation potential of this compound in aquatic organisms. Results indicated moderate bioaccumulation factors, raising concerns about its ecological impact.

Properties

IUPAC Name

1-fluoro-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIJEURQKZASKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20490106
Record name 1-Fluoro-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-65-3
Record name 1-Fluoro-2,4-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Fluoro-2,4-dimethylbenzene
Reactant of Route 2
Reactant of Route 2
1-Fluoro-2,4-dimethylbenzene
Reactant of Route 3
1-Fluoro-2,4-dimethylbenzene
Reactant of Route 4
1-Fluoro-2,4-dimethylbenzene
Reactant of Route 5
1-Fluoro-2,4-dimethylbenzene
Reactant of Route 6
1-Fluoro-2,4-dimethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.